Mecoprop-dimethylammonium
CAS No.: 32351-70-5
Cat. No.: VC3949966
Molecular Formula: C12H18ClNO3
Molecular Weight: 259.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32351-70-5 |
|---|---|
| Molecular Formula | C12H18ClNO3 |
| Molecular Weight | 259.73 g/mol |
| IUPAC Name | 2-(4-chloro-2-methylphenoxy)propanoic acid;N-methylmethanamine |
| Standard InChI | InChI=1S/C10H11ClO3.C2H7N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;1-3-2/h3-5,7H,1-2H3,(H,12,13);3H,1-2H3 |
| Standard InChI Key | ROGDGDPDLIVQFZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.CNC |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.CNC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Mecoprop-dimethylammonium consists of the (R)-(+)-enantiomer of 2-(4-chloro-2-methylphenoxy)propanoic acid ionically bonded to dimethylamine. This chiral configuration, confirmed through X-ray crystallography, confers herbicidal specificity by mimicking natural auxin pathways in susceptible plants . The compound’s dissociation in aqueous environments generates the active mecoprop-P anion and dimethylammonium cation, with complete dissociation occurring within 30 minutes across pH 4–9 .
Table 1: Key Physicochemical Properties
| Property | Value | Measurement Conditions | Source |
|---|---|---|---|
| Water Solubility | 620 g/L (20°C) | pH 7, 25°C | |
| Log Kow | 1.82 | OECD 107 | |
| Vapor Pressure | 1.2 × 10⁻⁶ Pa | 25°C | |
| Dissociation Constant (pKa) | 3.1 ± 0.2 | Potentiometric |
Synthetic Pathways
Industrial production employs stereoselective synthesis through asymmetric hydrogenation of α-chloropropionic acid precursors, achieving >98% enantiomeric excess . Recent process optimizations have reduced byproduct formation to <2% through:
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Catalytic system refinement using chiral ruthenium complexes
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Solvent selection (preferential use of ethanol-water mixtures)
Environmental Fate and Transport Dynamics
Soil Interaction Profiles
Field studies demonstrate variable sorption coefficients (Koc = 1.30–2.22) dependent on soil organic content and pH. In sandy soils (pH 4.3–4.4), increased protonation enhances adsorption (Koc = 2.13–2.22), while alkaline clay soils exhibit 78% higher mobility . Microbial degradation dominates dissipation pathways with DT₅₀ values ranging from:
Table 2: Environmental Degradation Parameters
| Matrix | DT₅₀ (Days) | Process | Conditions |
|---|---|---|---|
| Surface Water | 3.4–4.7 | Photolysis | 42°N latitude |
| Groundwater | 72.5 | Hydrolysis | pH 5, 10°C |
| Aerobic Soil | 9.2 | Microbial degradation | 60% WHC, 25°C |
Aquatic System Behavior
The compound’s high water solubility facilitates rapid transport through soil profiles, with groundwater detection frequencies reaching 23% in agricultural monitoring programs . Photolytic degradation in surface waters produces o-cresol (30.4% yield) and chloroacetophenone derivatives, identified as stable transformation products through LC-QTOF analysis .
Toxicological Profile and Human Health Considerations
Acute Exposure Risks
Rodent studies establish an LD₅₀ of 2,450 mg/kg (oral) and 1,850 mg/kg (dermal), with neurotoxic manifestations including:
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Tremors (onset: 2–4 hours post-exposure)
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Ataxia at doses ≥500 mg/kg
Chronic Health Impacts
Two-year carcinogenicity studies reveal dose-dependent thyroid follicular cell hyperplasia at ≥75 mg/kg/day, though mechanistic studies attribute this to altered hepatic T4 glucuronidation rather than direct genotoxicity . Developmental toxicity assessments demonstrate reduced fetal weights (12% decrease) and skeletal variations in rabbits at maternally toxic doses (30 mg/kg/day) .
Regulatory Framework and Risk Mitigation
Global Registration Status
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EPA Reregistration (2027): Mandates buffer zones (15–30 ft) near aquatic habitats and personal protective equipment (PPE) requirements for applicators
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EU Approval (2030): Conditional renewal requiring enantioselective monitoring methods and groundwater vulnerability assessments
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Swiss Restrictions: Prohibition on use in karst regions and vineyards with slope gradients >15%
Exposure Reduction Strategies
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Formulation Advances: Microencapsulation technologies reducing volatilization by 43%
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Application Timing: Post-emergence use limited to temperatures <25°C to minimize drift
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Remediation Techniques: Enhanced rhizodegradation using Pseudomonas putida strains (85% degradation in 14 days)
Analytical Methodologies for Environmental Monitoring
Chromatographic Techniques
Enantioselective separation achieves baseline resolution (Rs >2.0) on Chiralpak AD-H columns using:
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Mobile Phase: n-Hexane/ethanol/trifluoroacetic acid (85:15:0.1 v/v)
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Flow Rate: 0.8 mL/min
Mass Spectrometric Detection
Recent method validation demonstrates:
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